6-[(2-Ethoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid
Overview
Description
6-[(2-Ethoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . This compound is characterized by the presence of a nicotinic acid moiety linked to a sulfanyl group, which is further connected to an ethoxy and methyl-substituted oxoethyl group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Ethoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid typically involves the reaction of nicotinic acid derivatives with appropriate sulfanyl and oxoethyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems . These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Ethoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the oxoethyl group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted nicotinic acid derivatives .
Scientific Research Applications
6-[(2-Ethoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-[(2-Ethoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid involves its interaction with specific molecular targets and pathways . The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways . These interactions result in various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[(2-Ethoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid include:
- 6-[(2-Methoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid
- 6-[(2-Propoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid
- 6-[(2-Butoxy-1-methyl-2-oxoethyl)sulfanyl]nicotinic acid
Uniqueness
What sets this compound apart from its similar compounds is its specific ethoxy substitution, which can influence its chemical reactivity and biological activity . This unique substitution pattern can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-(1-ethoxy-1-oxopropan-2-yl)sulfanylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-3-16-11(15)7(2)17-9-5-4-8(6-12-9)10(13)14/h4-7H,3H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHCFXSUKGAFRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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